molecular formula C11H16N2O2 B11798056 Methyl 5-methyl-6-(propylamino)nicotinate

Methyl 5-methyl-6-(propylamino)nicotinate

Cat. No.: B11798056
M. Wt: 208.26 g/mol
InChI Key: KUWZSTMQEXFCOO-UHFFFAOYSA-N
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Description

Methyl 5-methyl-6-(propylamino)nicotinate is a nicotinate ester derivative characterized by a methyl ester group at position 3, a methyl substituent at position 5, and a propylamino group at position 6 of the pyridine ring. The compound’s molecular formula is inferred as C₁₁H₁₆N₂O₂, with a molecular weight of 208.26 g/mol. Its ester functionality and lipophilic substituents suggest moderate solubility in organic vehicles, which may influence its bioavailability and therapeutic efficacy.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

methyl 5-methyl-6-(propylamino)pyridine-3-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-4-5-12-10-8(2)6-9(7-13-10)11(14)15-3/h6-7H,4-5H2,1-3H3,(H,12,13)

InChI Key

KUWZSTMQEXFCOO-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=C(C=C1C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-6-(propylamino)nicotinate typically involves the esterification of 5-methyl-6-(propylamino)nicotinic acid. One common method includes the following steps:

    Esterification Reaction: 5-methyl-6-(propylamino)nicotinic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to form the methyl ester.

    Purification: The reaction mixture is then neutralized, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain the crude product, which is further purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The process involves:

    Continuous Esterification: The reactants are continuously fed into a flow reactor where the esterification takes place under controlled temperature and pressure.

    Automated Purification: The product is continuously extracted and purified using automated systems, ensuring consistent quality and high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-6-(propylamino)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-methyl-6-(propylamino)nicotinate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding assays.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-6-(propylamino)nicotinate involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmission. This interaction is crucial for its potential therapeutic effects in treating neurological disorders.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and inferred physicochemical properties of Methyl 5-methyl-6-(propylamino)nicotinate and related compounds:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted) Solubility Inference
This compound - C₁₁H₁₆N₂O₂ 208.26 5-methyl, 6-propylamino, 3-methyl ester ~1.8 Moderate lipid solubility
5-Methylnicotinic acid 3222-49-9 C₇H₇NO₂ 137.14 5-methyl, 3-carboxylic acid ~0.5 High aqueous solubility
Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate 477865-83-1 C₁₈H₁₉N₃O₂ 309.37 5-cyano, 2-phenyl, 6-propylamino, ethyl ester ~3.2 Low aqueous solubility
Ethyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate 477866-02-7 C₁₉H₂₀N₄O₂ 336.39 5-cyano, 2-phenyl, 6-pyrrolidinyl, ethyl ester ~3.5 Poor aqueous solubility

Key Observations :

  • Ester vs. Acid : The carboxylic acid derivative (5-Methylnicotinic acid, CAS 3222-49-9) exhibits higher aqueous solubility due to its ionizable carboxyl group, whereas esterified analogs (e.g., methyl or ethyl esters) are more lipophilic, favoring dermal penetration .
  • Amino Group Variations: Replacing propylamino with cyclic amines (e.g., pyrrolidinyl) further elevates logP, likely impacting receptor binding or metabolic stability .

Biological Activity

Methyl 5-methyl-6-(propylamino)nicotinate is a compound belonging to the nicotinate class, recognized for its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O2C_{12}H_{16}N_{2}O_{2}. The compound features a methyl group at the 5-position and a propylamino group at the 6-position of the nicotinic acid backbone, which significantly influences its reactivity and biological properties.

Research indicates that this compound interacts with specific molecular targets, modulating their activity to elicit various biological responses. Notably, it may inhibit microbial growth or induce apoptosis in cancer cells by binding to certain enzymes or receptors. This interaction can lead to significant physiological effects, including enhanced blood flow and modulation of immune responses.

Antimicrobial Properties

This compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various microbial strains, suggesting that it could be developed into a therapeutic agent for treating infections.

Anticancer Effects

The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. For example, it has been shown to disrupt the proliferation of certain cancer cell lines in vitro.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameChemical FormulaKey Characteristics
Methyl 5-cyano-2-methyl-6-(propylamino)nicotinateC12H16N2O2C_{12}H_{16}N_{2}O_{2}Exhibits similar reactivity; used in pharmaceutical research
Methyl 6-(propylamino)nicotinateC11H14N2O2C_{11}H_{14}N_{2}O_{2}A derivative of nicotinic acid; studied for similar applications
Ethyl 5-methyl-6-(propylamino)nicotinateC12H16N2O2C_{12}H_{16}N_{2}O_{2}Similar properties; ethyl substitution alters solubility and activity

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.

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